molecular formula C6H5BrClFN2 B066629 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine CAS No. 188416-28-6

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

Cat. No.: B066629
CAS No.: 188416-28-6
M. Wt: 239.47 g/mol
InChI Key: AAESVRBYUDTWKH-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of a bromoethyl group at position 4, a chlorine atom at position 6, and a fluorine atom at position 5 on the pyrimidine ring.

Scientific Research Applications

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

The safety data sheet for a similar compound, “(1-Bromoethyl)benzene”, indicates that it is a combustible liquid, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine” are not available, a study on the rapid fabrication of physically robust hydrogels suggests potential advances in soft materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine typically involves multiple steps, starting from commercially available pyrimidine derivatives. One common method involves the halogenation of a pyrimidine precursor followed by the introduction of the bromoethyl group through a substitution reaction. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Bromoethyl)-6-chloropyrimidine
  • 4-(1-Bromoethyl)-5-fluoropyrimidine
  • 6-Chloro-5-fluoropyrimidine

Uniqueness

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both halogen atoms (chlorine and fluorine) and the bromoethyl group provides distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClFN2/c1-3(7)5-4(9)6(8)11-2-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAESVRBYUDTWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=NC=N1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940340
Record name 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188416-28-6
Record name 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188416-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of the compound of part (v) (38.5 kg), azoisobutyronitrile (AIBN) (1.92 kg), N-bromosuccinimide (49 kg) and dichloromethane (198 L) was heated under reflux under nitrogen for 12 hours. The mixture was cooled to 25° C. and water (239 L) added. The layers were separated and the aqueous layer extracted with dichloromethane (120 L). The combined organic layers were washed with a solution of sodium metabisulphite (22.8 kg) in water (239 L), followed by water (239 L). The organic layer was concentrated under reduced pressure, toluene (240 L) was added and the resulting solution concentrated under reduced pressure to give the product as an oil (61.7 kg).
Name
Quantity
38.5 kg
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
1.92 kg
Type
reactant
Reaction Step One
Quantity
49 kg
Type
reactant
Reaction Step One
Quantity
198 L
Type
reactant
Reaction Step One
Name
Quantity
239 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
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Reactant of Route 6
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4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

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